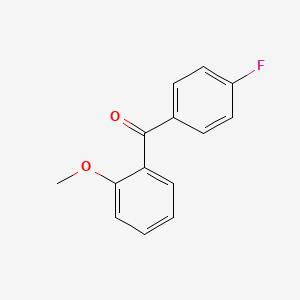

4-Fluoro-2'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where a fluorine atom is substituted at the 4-position and a methoxy group at the 2’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-2’-methoxybenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. This method typically uses 4-fluorobenzoyl chloride and 2-methoxybenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-2’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Photochemical Reactions: It can act as a photocatalyst in reactions involving ultraviolet light.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzophenones.

Reduction: 4-Fluoro-2’-methoxybenzyl alcohol.

Oxidation: 4-Fluoro-2’-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2’-methoxybenzophenone is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Used in studies involving photochemical reactions and as a probe in fluorescence studies.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Fluoro-2’-methoxybenzophenone involves its ability to participate in various chemical reactions due to the presence of the fluorine and methoxy substituents. These groups influence the electronic properties of the benzophenone core, making it reactive towards nucleophiles and electrophiles. The compound can also act as a photocatalyst, absorbing ultraviolet light and initiating photochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-4’-methoxybenzophenone: Similar structure but with the methoxy group at the 4’-position.

4-Methoxybenzophenone: Lacks the fluorine substituent.

4-Fluorobenzophenone: Lacks the methoxy substituent.

Uniqueness

4-Fluoro-2’-methoxybenzophenone is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biologische Aktivität

4-Fluoro-2'-methoxybenzophenone (C14H11FO2) is a synthetic organic compound belonging to the benzophenone family. It features a fluorine atom at the para position and a methoxy group at the ortho position relative to the carbonyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

IUPAC Name: (4-fluoro-2-methoxyphenyl)-phenylmethanone

Appearance: Pale yellow to yellow solid, soluble in common organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The presence of fluorine and methoxy groups enhances its binding affinity and specificity, allowing it to act as both an inhibitor and an activator of various enzymes involved in metabolic pathways. This dual functionality can lead to significant therapeutic effects in cellular systems.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cells, suggesting its potential as a therapeutic agent against this malignancy.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : In animal models, administration of this compound reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies indicate that it exhibits moderate absorption and clearance rates, which are essential for determining dosing regimens in clinical settings.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Clearance Rate | 664.241 L/h |

| Half-life | 2.371 hours |

| Area Under Curve (AUC) | 75.2739 ng·h/mL |

Toxicity Profile

Toxicological assessments have revealed that while this compound exhibits promising biological activities, it also possesses certain toxicity risks. Studies conducted on animal models have shown adverse effects at higher doses, necessitating further investigation into safe dosage levels.

- Subacute Toxicity Study : Histopathological examinations indicated mild liver inflammation and cellular edema at elevated doses, underscoring the need for careful monitoring during therapeutic use.

Comparison with Related Compounds

When compared with structurally similar compounds such as 4-Fluorobenzophenone and 2-Methoxybenzophenone, this compound shows distinct biological properties due to the combined effects of its fluorine and methoxy substituents.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzophenone | Lacks methoxy group | Different reactivity |

| 2-Methoxybenzophenone | Lacks fluorine atom | Altered biological activity |

| This compound | Both fluorine and methoxy groups present | Enhanced binding affinity |

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMXCJXWVYWOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616673 |

Source

|

| Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-46-6 |

Source

|

| Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.